1-(2-Methoxypyrimidin-4-yl)ethanone
Overview
Description
“1-(2-Methoxypyrimidin-4-yl)ethanone” is a chemical compound with the molecular formula C7H8N2O2 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H8N2O2/c1-5(10)7-8-4-3-6(9-7)11-2/h3-4H,1-2H3 . This indicates that the compound has a methoxy group (-OCH3) and a pyrimidine ring attached to an ethanone group.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 152.15 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the resources I found.Scientific Research Applications
Chemical Synthesis and Characterization
- Chemical Synthesis Techniques : Moskvina et al. (2015) developed a method for the preparation of various ethanone derivatives, demonstrating the versatility of ethanone compounds in synthesizing heterocyclic compounds like isoflavone and 2-aminopyrimidine (Moskvina, Shilin, & Khilya, 2015).
- Novel Compound Creation : Sherekar et al. (2022) synthesized new compounds from ethanone derivatives, highlighting the potential for creating unique molecules with antimicrobial properties (Sherekar, Padole, & Kakade, 2022).
Biological and Pharmaceutical Research
- Antimicrobial Applications : Various studies, such as those by Nagamani et al. (2018) and Kumar et al. (2019), have demonstrated the antimicrobial potential of ethanone derivatives, offering avenues for developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018); (Kumar, Mohanty, Reddy, Siddaiah, Lilakar, & Goud, 2019).
Material Science and Photophysical Studies
- Solid-State Fluorescence Tuning : Dong et al. (2012) explored the impact of molecular arrangement on solid-state fluorescence properties, using ethanone derivatives to manipulate fluorophore stacking modes and electronic interactions (Dong, Wang, Xu, Feng, & Wang, 2012).
Crystallography and Structural Analysis
- Crystal Structure Analysis : Rao et al. (2014) and Kesternich et al. (2010) conducted studies on the crystal structure of ethanone derivatives, providing valuable insights into their molecular geometry and intermolecular interactions (Rao, Cui, & Zheng, 2014); (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-methoxypyrimidin-4-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)6-3-4-8-7(9-6)11-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHUTIHCBGJDDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=NC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858639 | |
Record name | 1-(2-Methoxypyrimidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1393547-32-4 | |
Record name | 1-(2-Methoxypyrimidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.